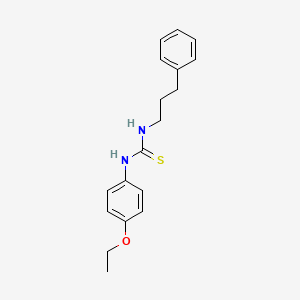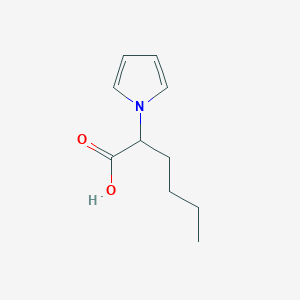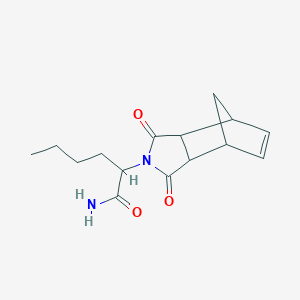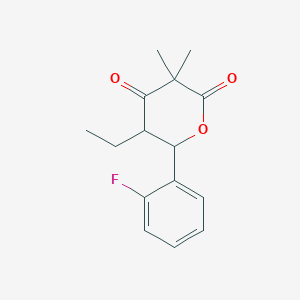![molecular formula C21H26N6OS2 B11086069 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene](/img/structure/B11086069.png)
2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE involves multiple steps, starting with the preparation of the core heterocyclic structures. The reaction conditions typically include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired rings. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using a variety of reagents depending on the desired substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘4’,5’]PYRIDO[3’,2’4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of 4-[2,2-DIMETHYL-8-(1-PYRROLIDINYL)-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZIN-5-YL]MORPHOLINE lies in its complex structure, which combines multiple heterocyclic rings, providing a versatile platform for further functionalization and application in diverse fields.
Properties
Molecular Formula |
C21H26N6OS2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine |
InChI |
InChI=1S/C21H26N6OS2/c1-21(2)11-13-14(12-29-21)18(27-7-9-28-10-8-27)22-20-15(13)16-17(30-20)19(24-25-23-16)26-5-3-4-6-26/h3-12H2,1-2H3 |
InChI Key |
DIZPRSORGCBLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCCC5)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11086000.png)
![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11086003.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate](/img/structure/B11086008.png)

![dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11086027.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086040.png)
![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11086046.png)
![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11086053.png)

![2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)

![5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B11086083.png)
